Z-Gly-gly-met-OH

Description

Historical Context and Evolution of Z-Protected Peptide Chemistry

The development of synthetic peptide chemistry as a distinct field was profoundly influenced by the introduction of the benzyloxycarbonyl (Z or Cbz) group. In the early 1930s, Max Bergmann and Leonidas Zervas pioneered the use of this group to temporarily block the N-terminal amine of an amino acid. This strategy, which became known as the Bergmann-Zervas synthesis, was an epoch-making development that allowed for the controlled, stepwise formation of peptide bonds without unintended polymerization or side reactions.

The Z-group is a carbamate-type protecting group, typically introduced by reacting an amino acid with benzyl (B1604629) chloroformate. Its utility stems from its stability under the conditions required for peptide bond formation and its susceptibility to removal under specific, harsher conditions, such as catalytic hydrogenation or treatment with strong acids like hydrogen bromide in acetic acid. chemicalbook.com This differential stability is a core principle of protecting group strategy in organic synthesis. sigmaaldrich.com

While newer protecting groups, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), have become central to modern solid-phase peptide synthesis (SPPS) for their milder removal conditions, the Z-group remains a vital tool, particularly in solution-phase synthesis and for the protection of amino acid side chains. nih.govnih.gov Its historical importance is undisputed, as it laid the groundwork for the synthesis of complex peptides and proteins, a capability that was later revolutionized by the automated solid-phase methods developed by Bruce Merrifield. sigmaaldrich.comnih.gov

The Tripeptide Z-Gly-Gly-Met-OH: Structural Significance and Research Relevance

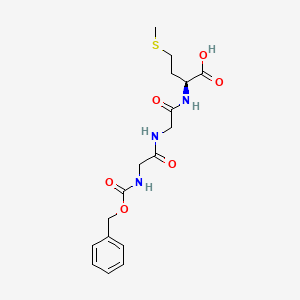

This compound, or N-benzyloxycarbonyl-glycyl-glycyl-L-methionine, is a tripeptide whose structure informs its chemical behavior and research applications. Its significance can be understood by examining its three primary components: the N-terminal Z-group, the internal Gly-Gly dipeptide unit, and the C-terminal methionine residue.

The Z-Protecting Group: The benzyloxycarbonyl group provides a stable, hydrophobic N-terminal cap, preventing the amine from participating in unwanted reactions during synthetic steps. chemicalbook.comsigmaaldrich.com

The Gly-Gly Sequence: Glycine (B1666218) is the simplest amino acid, lacking a side chain, which imparts significant conformational flexibility to the peptide backbone. wikipedia.org However, sequences containing multiple glycine residues, like the Gly-Gly motif, are known to be problematic during peptide synthesis, often leading to aggregation and the formation of deletion byproducts. google.com The synthesis of peptides with oligo-Gly motifs can therefore be challenging. invivochem.com

The Methionine Residue: Methionine contains a sulfur atom in its side chain, which is susceptible to oxidation, potentially forming methionine sulfoxide (B87167). nih.gov This oxidation can be a significant issue both during synthesis and in biological systems, as it can alter the peptide's conformation and function. nih.govchemicalbook.com The placement of methionine within a peptide sequence influences the mechanism of its oxidation. chemicalbook.com

The research relevance of this compound stems from these structural features. It serves as a useful intermediate building block for the synthesis of larger, more complex peptides containing a Gly-Gly-Met sequence. chemicalbook.com Furthermore, it can be used as a model compound for fundamental studies. For example, research on the related peptide Gly-Met-Gly has been used to investigate the reaction mechanisms of radical-induced damage when the methionine residue is not at a terminal position. nih.gov The presence of the Gly-Gly linker also makes it a relevant substrate for studying synthetic methodologies designed to overcome the challenges associated with aggregation-prone sequences. google.com

Table 1: Physicochemical Properties of this compound Note: As direct experimental data for this specific tripeptide is not widely published, the following properties are computed based on its chemical structure.

Overview of Key Research Areas and Methodological Approaches

Research involving this compound and structurally similar peptides primarily falls into three key areas: peptide synthesis, oxidation studies, and conformational analysis.

Peptide Synthesis: The principal application of this compound is as a fragment in the convergent synthesis of larger peptides. Methodological approaches focus on optimizing coupling reactions and purification.

Synthesis: The peptide itself can be synthesized using either solution-phase or solid-phase peptide synthesis (SPPS) techniques. In solution-phase synthesis, coupling reagents are used to form the peptide bonds sequentially. sigmaaldrich.com In SPPS, the peptide is built on a resin support, which simplifies purification after each coupling step. google.com For Gly-Gly segments, the use of pre-formed dipeptide units like Z-Gly-Gly-OH can be employed to improve synthetic efficiency and reduce byproducts. chemicalbook.compharmaffiliates.com

Purification and Analysis: High-performance liquid chromatography (HPLC) is the standard method for purifying the final peptide to a high degree. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to confirm the identity and structure of the synthesized peptide. acs.org

Oxidation Studies: The methionine residue makes this compound a useful substrate for studying oxidation mechanisms.

Methodologies: Research in this area often employs techniques like pulse radiolysis to generate reactive oxygen species (e.g., hydroxyl radicals) and study their reaction with the peptide in real-time. nih.gov The resulting products are then identified and quantified using advanced analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS), which can elucidate the exact sites and nature of the oxidative modifications. nih.govacs.org

Aggregation and Conformational Studies: The flexible Gly-Gly linker is a site of potential self-assembly and aggregation, a critical issue in both peptide synthesis and in the context of amyloid-related diseases. google.com

Methodologies: Studies may involve spectroscopic techniques like circular dichroism (CD) to monitor changes in secondary structure. Methodological approaches to mitigate aggregation during synthesis include the use of specialized building blocks or modified synthesis protocols. google.com

Table of Compounds

Table 2: List of Chemical Compounds Mentioned

Structure

3D Structure

Properties

Molecular Formula |

C17H23N3O6S |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

(2S)-4-methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid |

InChI |

InChI=1S/C17H23N3O6S/c1-27-8-7-13(16(23)24)20-15(22)10-18-14(21)9-19-17(25)26-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,21)(H,19,25)(H,20,22)(H,23,24)/t13-/m0/s1 |

InChI Key |

VLJOWOASNQUTGI-ZDUSSCGKSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Z Gly Gly Met Oh and Its Derivatives

Strategic Considerations in Z-Gly-Gly-Met-OH Peptide Synthesis

The construction of the peptide backbone of this compound involves the sequential formation of two peptide bonds: one between glycine (B1666218) and glycine, and another between the resulting dipeptide and methionine. The choice between solution-phase and solid-phase synthesis depends on factors such as the desired scale of production, purification strategy, and the potential for automation.

Conventional Solution-Phase Peptide Synthesis Protocols

Solution-phase peptide synthesis (SPPS) is a classical approach that remains valuable for large-scale production. In this method, the peptide is synthesized sequentially in a homogenous solution. The synthesis of this compound would typically commence from the C-terminus with L-methionine.

A common strategy involves the coupling of Z-Gly-Gly-OH with a C-terminally protected methionine derivative, such as L-methionine methyl ester (H-Met-OMe). The benzyloxycarbonyl (Z) group serves as the N-terminal protecting group for the glycyl-glycine dipeptide. The coupling reaction is facilitated by activating the carboxylic acid of Z-Gly-Gly-OH. Various coupling reagents can be employed, with carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) being frequently used, often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and suppress racemization. americanpeptidesociety.orgpeptide.com

Alternatively, a stepwise approach can be used, starting with the coupling of Z-Gly-OH to H-Met-OMe to form Z-Gly-Met-OMe. Following the removal of the Z-group by catalytic hydrogenation, the resulting H-Gly-Met-OMe is then coupled with another Z-Gly-OH molecule. However, a more convergent approach using the Z-Gly-Gly-OH dipeptide is often preferred to minimize the number of synthetic steps.

A key advantage of solution-phase synthesis is the ability to purify and characterize intermediates at each stage, ensuring the quality of the final product. However, this method can be time-consuming and labor-intensive, especially for longer peptides. nih.govslideshare.net

Adaptations for Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has become the method of choice for the routine synthesis of peptides in research settings due to its efficiency and potential for automation. youtube.comyoutube.com In SPPS, the C-terminal amino acid, in this case, methionine, is first anchored to an insoluble polymer support (resin). youtube.com The peptide chain is then assembled in a stepwise manner by adding the subsequent amino acids.

For the synthesis of this compound, L-methionine would be attached to a suitable resin, such as a Wang or 2-chlorotrityl chloride resin. The synthesis would then proceed by the sequential coupling of Fmoc-Gly-OH. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile N-terminal protecting group commonly used in SPPS. After each coupling step, the Fmoc group is removed with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), to expose the free amine for the next coupling reaction. youtube.com

To improve efficiency and minimize potential side reactions associated with the repetitive coupling of single amino acids, a pre-formed dipeptide, such as Fmoc-Gly-Gly-OH, can be used. springernature.com This approach introduces two amino acid residues in a single step. Once the full peptide sequence (Gly-Gly-Met) is assembled on the resin, the N-terminal Fmoc group is removed and the benzyloxycarbonyl (Z) group can be introduced by reacting the free N-terminus with benzyl (B1604629) chloroformate. Finally, the peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to protect sensitive residues like methionine. nih.gov

Protecting Group Chemistry and Selective Deprotection for this compound

The selection of appropriate protecting groups is crucial for a successful peptide synthesis, preventing unwanted side reactions at the N-terminus, C-terminus, and reactive amino acid side chains. iris-biotech.deresearchgate.net

For this compound, the primary protecting groups are the benzyloxycarbonyl (Z) group for the N-terminus and a temporary protecting group for the C-terminal carboxyl group of methionine during synthesis. The Z-group is stable under the conditions used for peptide coupling and can be removed by catalytic hydrogenation. nih.gov

The side chain of methionine, a thioether, is susceptible to oxidation to the corresponding sulfoxide (B87167) or sulfone, particularly under acidic conditions used for cleavage from the resin in SPPS. nih.goviris-biotech.debiotage.com While the methionine side chain is often left unprotected during Fmoc-based SPPS, careful control of reaction conditions and the use of scavengers are necessary to minimize oxidation. biotage.compeptide.com In Boc-based SPPS, where harsher acidic conditions are used for N-terminal deprotection, it is more common to use methionine in its pre-oxidized form, as Boc-Met(O)-OH, which can be reduced back to methionine after synthesis. peptide.com

Table 1: Common Protecting Groups in this compound Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| α-Amino (N-terminus) | Benzyloxycarbonyl | Z | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

| α-Amino (temporary for SPPS) | 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine in DMF) |

| α-Carboxyl (C-terminus) | Methyl ester | -OMe | Saponification (e.g., NaOH) |

| α-Carboxyl (for SPPS) | Resin linker (e.g., Wang) | - | Strong acid (e.g., TFA) |

| Methionine Side Chain | None or Sulfoxide | - or (O) | Reduction of sulfoxide (e.g., NH₄I/Me₂S) researchgate.net |

Stereochemical Control and Racemization Prevention in this compound Synthesis

Maintaining the stereochemical integrity of the chiral center in L-methionine is paramount during peptide synthesis. Racemization, the loss of stereochemical purity, can occur during the activation of the carboxylic acid group for peptide bond formation. peptide.com

Glycine, being achiral, does not pose a risk of racemization. However, the coupling of the second glycine residue to L-methionine requires careful selection of coupling reagents and conditions to minimize epimerization at the methionine α-carbon. The use of coupling additives such as HOBt or its derivatives can significantly suppress racemization by forming an active ester intermediate that is less prone to epimerization. peptide.compeptide.com

The choice of base in the coupling reaction also plays a critical role. Sterically hindered non-nucleophilic bases, such as N,N-diisopropylethylamine (DIPEA), are generally preferred over less hindered bases to minimize base-catalyzed racemization. nih.gov

Table 2: Influence of Coupling Reagents on Racemization

| Coupling Reagent | Additive | Base | Relative Racemization |

| DCC | None | Triethylamine | High |

| DCC | HOBt | Triethylamine | Low |

| HATU | - | DIPEA | Very Low |

| HBTU | - | DIPEA | Low |

This table provides a qualitative comparison based on established principles of peptide chemistry. Actual racemization levels can vary depending on the specific reaction conditions and amino acid sequence.

Synthesis of this compound Analogues and Isosteres

The synthesis of analogues and isosteres of this compound allows for the exploration of structure-activity relationships and the development of peptidomimetics with improved properties. Isosteres are molecules or groups of atoms that have similar size, shape, and electronic properties. ekb.eg

One common modification is the replacement of a peptide bond with a non-hydrolyzable mimic. For instance, the Gly-Gly peptide bond can be replaced with a ketomethylene isostere (-CH₂-CO-). springernature.com The synthesis of such isosteres often involves multi-step organic reactions to create the desired backbone modification before incorporating it into the peptide chain.

Another approach is to modify the methionine side chain. For example, methionine can be replaced with norleucine or norvaline to study the role of the sulfur atom. iris-biotech.de The synthesis of these analogues would follow standard peptide synthesis protocols, simply substituting the desired non-proteinogenic amino acid for methionine.

Furthermore, the peptide backbone itself can be altered. For example, trifluoroethylamino-peptides, where a peptide bond is replaced by a -CH(CF₃)NH- group, have been synthesized to create peptidomimetics with enhanced stability and conformational constraints. acs.org

The synthesis of these analogues and isosteres often requires the development of custom synthetic routes and the use of specialized building blocks.

Structural and Conformational Analysis of Z Gly Gly Met Oh

Spectroscopic Characterization of Z-Gly-Gly-Met-OH Conformations

Detailed spectroscopic data is essential for elucidating the three-dimensional structures adopted by a peptide in various environments.

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is a powerful technique for identifying the presence of intramolecular hydrogen bonds, which are critical in defining peptide secondary structures like β-turns and γ-turns. By analyzing the frequencies of the N-H and C=O stretching vibrations in different solvents or in the gas phase, researchers can deduce the hydrogen-bonding status of the amide groups. For instance, studies on related protected peptides often show characteristic shifts in the amide I (mainly C=O stretch) and amide A (N-H stretch) bands upon the formation of intramolecular hydrogen bonds. However, no specific IR spectra for this compound have been published to allow for such an analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy in solution provides detailed information about the average conformation of peptides. Key parameters such as chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs) are used to determine dihedral angles and inter-proton distances, which in turn define the peptide's backbone and side-chain conformations. Temperature and solvent-dependent chemical shifts of amide protons can also indicate their involvement in hydrogen bonding. Without published NMR data for this compound, a discussion of its solution-state conformational preferences is not possible.

Gas-Phase Spectroscopic Studies

Gas-phase spectroscopy, often using techniques like resonant ion-dip infrared spectroscopy (RIDIRS), allows for the study of the intrinsic conformational preferences of a molecule, free from solvent interactions. researchgate.net These studies, typically combined with quantum chemical calculations, can identify and characterize the specific conformers present in a supersonic expansion. researchgate.net Research on similar N-terminally protected glycine-containing peptides has revealed that they often adopt folded structures stabilized by multiple intramolecular hydrogen bonds. researchgate.net However, no such gas-phase studies have been reported for this compound.

Intramolecular Hydrogen Bonding Networks and Conformational Preferences

The conformational preferences of a peptide are largely governed by the formation of intramolecular hydrogen bonds. These non-covalent interactions stabilize specific folded structures. Theoretical studies on simple amino acids and dipeptides show that various types of hydrogen bonds, such as C5 (involving the backbone amide N-H and the backbone carbonyl C=O) and other more complex networks, can be formed. researchgate.netresearchgate.net In a tripeptide like this compound, a variety of β-turns (e.g., type I, II) or γ-turns involving different pairs of residues could potentially be formed. The specific network of hydrogen bonds would depend on the interplay between the peptide backbone and the side chains. Without computational or experimental data, the preferred hydrogen bonding network and resulting conformations for this compound remain undetermined.

Influence of Protecting Groups and Solvent Environments on this compound Conformation

The conformation of a peptide is significantly influenced by both its protecting groups and the surrounding solvent.

The N-terminal benzyloxycarbonyl (Z) group is known to influence the conformational properties of peptides. Its aromatic ring can engage in non-covalent interactions, and the urethane (B1682113) moiety can act as a hydrogen bond acceptor, potentially favoring certain backbone conformations. Studies on other protected peptides have demonstrated that the choice of the protecting group can alter the population of different conformers. researchgate.net

The solvent environment plays a crucial role in peptide conformation. In nonpolar solvents, intramolecular hydrogen bonds are generally favored, leading to more compact, folded structures. In polar, protic solvents like water or methanol, the peptide can form hydrogen bonds with the solvent molecules, which can compete with and disrupt intramolecular hydrogen bonds, often leading to more extended conformations. rsc.org The specific effect of different solvents on the conformational equilibrium of this compound has not been investigated.

Biochemical Reactivity and Mechanistic Pathways of Z Gly Gly Met Oh

Oxidation Mechanisms Involving the Methionine Residue in Z-Gly-Gly-Met Sequences

The thioether side chain of methionine is notably susceptible to oxidation, a characteristic that has made it a marker for oxidative stress. biotage.com This reactivity is a key feature of peptides containing methionine, such as Z-Gly-Gly-Met-OH.

Reactive Oxygen Species (ROS), which include molecules like hydrogen peroxide (H₂O₂) and hydroxyl radicals (HO•), are central to the oxidation of methionine residues in peptides. nih.govresearchgate.net These species are produced during normal cellular metabolism and can accumulate under conditions of oxidative stress, leading to damage of biomolecules, including proteins and peptides. nih.gov The oxidation of methionine is a significant reaction that plays a key role in protein modifications associated with aging and oxidative stress. researchgate.net

The process often begins with a one-electron oxidation of the sulfur atom in the methionine side chain, creating highly reactive, short-lived transient species. researchgate.net Different ROS exhibit varying degrees of selectivity; for instance, peroxides are generally more selective in their reactions compared to the highly reactive hydroxyl radicals. nih.gov The hydroxyl radical is considered a major source of cellular damage and is implicated in the oxidation of both free and peptide-bound methionine. researchgate.netresearchgate.net Studies using techniques like pulse radiolysis have been instrumental in elucidating the mechanistic aspects of methionine oxidation by one-electron oxidants, including the hydroxyl radical. researchgate.netresearchgate.net This oxidation can proceed through the intermediacy of the hydroxyl radical to produce other radical species, which can propagate further oxidative damage. researchgate.net

The specific outcome of methionine oxidation is not solely dependent on the oxidant but is also significantly influenced by the local chemical environment, a phenomenon known as neighboring group participation. researchgate.net This interaction is considered an essential factor that controls the pathway of one-electron oxidation of methionine. researchgate.net Research has shown a high preference for polar amino acid residues to be located near oxidized methionine residues in proteins. nih.gov

A notable example of neighboring group influence is the interaction between methionine and nearby aromatic residues (tyrosine, tryptophan, phenylalanine). nih.gov Quantum mechanical calculations and experimental data have demonstrated that the oxidation of methionine to methionine sulfoxide (B87167) strengthens this interaction by 0.5–1.4 kcal/mol. nih.gov This stabilization arises from the interaction between the dipole moment of the resulting sulfoxide and the quadrupole moment of the aromatic ring. nih.gov Therefore, in a sequence like this compound, while no aromatic residues are present in the peptide itself, the principle highlights how the molecular context surrounding the methionine is critical to the energetics and potential structural consequences of its oxidation.

The primary and most common product of methionine oxidation is methionine sulfoxide (MetO), where a single oxygen atom is added to the sulfur of the thioether side chain. biotage.comnih.govnih.gov This modification results in a mass increase of 16 Da, which is readily detectable by mass spectrometry. biotage.com Further oxidation under harsher oxidative conditions can lead to the formation of methionine sulfone, which contains two oxygen atoms bonded to the sulfur. nih.govresearchgate.netnih.gov However, methionine sulfone is found much less frequently in biological systems. nih.gov

The analysis of oxidized methionine-containing peptides often employs tandem mass spectrometry. A characteristic fragmentation pattern for peptides containing methionine sulfoxide is the neutral loss of 64 Da, corresponding to the elimination of methanesulfenic acid (CH₃SOH). nih.gov This signature loss is a widely used indicator for identifying the presence and location of oxidized methionine residues in proteomics studies. nih.gov

Table 1: Major Oxidation Products of Methionine Residues

| Product Name | Chemical Change | Mass Change (Da) | Common Analytical Signature |

|---|---|---|---|

| Methionine Sulfoxide | Addition of one oxygen atom to the sulfur | +16 | Neutral loss of 64 Da in MS/MS |

Hydrolytic Stability and Cleavage Mechanisms of Peptide Bonds in this compound

Peptide bonds are generally stable, with a half-life estimated to be hundreds of years in uncatalyzed reactions at neutral pH. researchgate.net However, their cleavage can be significantly accelerated by enzymes or metal ions.

Proteolytic enzymes, or peptidases, are biological catalysts that hydrolyze peptide bonds. nih.gov Their action can be highly specific, depending on the amino acid residues flanking the scissile bond. nih.gov The specificity of a peptidase is described by its interaction with substrate residues labeled P4, P3, P2, P1, P1', P2', etc., extending from the cleavage site. nih.gov

For a substrate like this compound, different peptidases could potentially cleave the Gly-Gly or Gly-Met bonds.

Aminopeptidases: These enzymes cleave the N-terminal residue from a peptide. In eukaryotes, methionyl aminopeptidases can remove the initiating methionine from newly synthesized proteins. nih.gov

Endopeptidases: These enzymes cleave within the peptide chain and often exhibit strong preferences for certain amino acids at the P1 or P1' position. researchgate.net For instance, some proteases specifically cleave after large hydrophobic residues. The hydrolysis of the Gly-Met bond would be a target for such enzymes.

Carboxypeptidases: These enzymes remove the C-terminal amino acid.

The process of enzymatic hydrolysis involves the binding of the peptide substrate to the active site of the enzyme, followed by a chemical reaction that breaks the amide bond, typically involving the activation of a water molecule. nih.govresearchgate.net For example, zinc metalloproteases, such as the presequence protease (PreP), utilize a zinc ion in their active site to catalyze the cleavage of peptides. nih.gov

A variety of metal ions and their complexes are known to promote the hydrolytic cleavage of unactivated peptide bonds. acs.org These reactions are a promising alternative to enzymatic cleavage for applications in biotechnology and protein analysis. researchgate.net The catalytic mechanism often involves the metal ion acting as a Lewis acid, coordinating to the carbonyl oxygen of the peptide bond. acs.orgresearchgate.net This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by a water molecule. acs.org

The cleavage can be sequence-specific. Notably, palladium(II) and platinum(II) complexes have shown selectivity for cleaving peptide bonds adjacent to methionine and histidine residues. core.ac.uk Studies on the hydrolysis of N-acetylmethionine-amino acid (AcMet-Aa) dipeptides catalyzed by Pd(II) complexes showed that the rate of cleavage of the Met-Aa bond is influenced by the steric bulk of the C-terminal amino acid (Aa). researchgate.net Other metal ions reported to catalyze peptide bond hydrolysis include Cu(II), Ni(II), Zr(IV), and various lanthanide ions. acs.orgcore.ac.ukresearchgate.net Strong Lewis acidic metal ions such as Ga³⁺ and Sc³⁺ have also been shown to mediate autolytic amide bond cleavage, particularly when a serine residue is adjacent to the cleavage site. nih.gov For this compound, metal-ion catalysis would likely target the Gly-Met bond, facilitated by the affinity of certain metals for the methionine side chain.

Table 2: Selected Metal Ions/Complexes in Peptide Bond Hydrolysis

| Metal Ion / Complex | Typical Target Residue(s) | Proposed Mechanism | Reference |

|---|---|---|---|

| Pd(II) / Pt(II) complexes | Methionine, Histidine | Lewis acid catalysis | core.ac.uk |

| Zr(IV) complexes | Glycine-Glycine | Lewis acid activation of amide bond | acs.org |

| Ni(II) complexes | Ser/Thr-Xaa-His | N→O acyl rearrangement | researchgate.net |

| Ce(IV) | General peptide bonds | Lewis acid catalysis | acs.org |

pH-Dependent Reactivity Profiles of this compound

The reactivity of the tripeptide this compound is significantly influenced by the pH of the surrounding aqueous environment. The pH determines the protonation state of the terminal carboxyl group, the N-terminal amino group (though protected by the benzyloxycarbonyl group), and the side chain of the methionine residue. These protonation states, in turn, affect the molecule's susceptibility to various degradation pathways, primarily hydrolysis of the peptide bonds.

Detailed Research Findings:

The stability of peptide bonds is lowest at both highly acidic and highly alkaline pH values. At neutral pH, the rate of peptide bond cleavage is generally at its minimum.

Acidic Conditions (pH < 5): Under acidic conditions, the peptide bond can undergo hydrolysis. The presence of a strong acid catalyzes the protonation of the carbonyl oxygen of the peptide bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. For this compound, both peptide linkages would be susceptible to this acid-catalyzed hydrolysis.

Neutral Conditions (pH ≈ 7): At or near neutral pH, a different degradation mechanism known as "backbiting" can become dominant. rsc.org This involves the intramolecular attack of the N-terminal amino group on one of the subsequent peptide bonds. However, in the case of this compound, the N-terminal is protected by the benzyloxycarbonyl (Z) group. This protection prevents the free amino group from participating in the backbiting mechanism, thus potentially increasing the stability of the adjacent Gly-Gly peptide bond compared to an unprotected equivalent. The cleavage at the Gly-Met bond would be less affected by this specific N-terminal modification.

Alkaline Conditions (pH > 9): In alkaline solutions, the direct hydrolysis (scission) of the peptide bond is the predominant degradation pathway. rsc.org The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the peptide bond. This base-catalyzed hydrolysis is generally more significant at higher pH values. For this compound, both peptide bonds would be susceptible to this mechanism, leading to the cleavage of the tripeptide into smaller fragments.

The following table summarizes the general influence of pH on the primary degradation pathways for peptides, which can be extrapolated to this compound.

| pH Range | Dominant Degradation Mechanism | General Effect on this compound Stability |

| Acidic (pH < 5) | Acid-catalyzed hydrolysis (Scission) | Decreased stability due to cleavage of Gly-Gly and Gly-Met peptide bonds. |

| Neutral (pH ≈ 7) | Minimal hydrolysis; Backbiting possible in unprotected peptides | Relatively stable. The N-terminal Z-group prevents the "backbiting" mechanism at the Gly-Gly bond. rsc.org |

| Alkaline (pH > 9) | Base-catalyzed hydrolysis (Scission) | Decreased stability due to cleavage of Gly-Gly and Gly-Met peptide bonds. rsc.org |

It is important to note that the specific rates of these reactions for this compound would also be influenced by factors such as temperature and the presence of other catalytic species. The methionine residue, with its sulfur-containing side chain, could also potentially undergo oxidation, a reaction that can be influenced by pH, although this falls outside the scope of peptide bond reactivity.

Enzymatic Interactions and Substrate Specificity of Z Gly Gly Met Oh

Z-Gly-Gly-Met-OH as a Substrate for Specific Enzymes

The structure of this compound makes it a potential candidate for interaction with peptidases, enzymes that cleave peptide bonds. Research has focused on its utility as a substrate to measure the activity of specific classes of proteases.

Investigation of Prolyl Endopeptidase Activity

Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues within a peptide chain. While synthetic substrates are crucial for assaying PEP activity, the selection of the substrate is critical for accurate kinetic measurements.

Commonly used chromogenic substrates for PEP include Z-Gly-Pro-pNA (benzyloxycarbonyl-glycyl-proline-p-nitroanilide). The cleavage of the bond between proline and the p-nitroanilide group by PEP releases the chromophore p-nitroaniline, which can be quantified spectrophotometrically. However, Z-Gly-Pro-pNA has limited solubility in aqueous solutions, which can complicate kinetic studies that require substrate-saturated conditions. This has led to the use of more soluble alternatives like Suc-Ala-Pro-pNA (succinyl-alanyl-proline-p-nitroanilide) for more reliable kinetic analysis.

While the "Gly-Pro" motif is central to these standard substrates, studies investigating this compound as a potential substrate for prolyl endopeptidase are not prominently featured in available research. The substitution of the proline residue with glycine (B1666218) significantly alters the recognition site for PEPs, which are highly specific for proline. Therefore, this compound would not be considered a typical or efficient substrate for prolyl endopeptidase.

Substrate for Microbial Collagenase and Related Enzymes

Microbial collagenases are proteases, often metalloproteases, that can digest native collagen. Their substrate specificity is a key area of investigation. Synthetic peptides are often used to characterize the activity of these enzymes. A known synthetic substrate for microbial collagenase is Z-Gly-Pro-Gly-Gly-Pro-Ala-OH. The cleavage of this peptide by collagenase yields smaller fragments that can be analyzed.

The structure of this compound, with its Gly-Gly-Met sequence, differs significantly from the repeating Gly-X-Y motifs (where X or Y is often proline) characteristic of collagen and its synthetic substrates. Clostridial collagenases, for example, have specific subsites that recognize and bind to these repeating sequences. The S1' recognition site in these enzymes is often formed by a double glycine motif, which accommodates the P1' residue of the substrate. Given the absence of the typical collagen-like sequence, particularly the lack of proline in the P1' or P2' positions, it is unlikely that this compound serves as a primary or effective substrate for most microbial collagenases.

Application in Fluorescent Enzyme Activity Assays

Fluorogenic substrates are highly sensitive tools for measuring enzyme activity. These molecules consist of a peptide sequence recognized by a specific enzyme, linked to a fluorescent group (fluorophore) like 7-amino-4-methylcoumarin (B1665955) (AMC) or p-nitroanilide (pNA), which can also be measured fluorimetrically. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence.

For instance, Z-Gly-Pro-AMC is a well-established fluorogenic substrate for prolyl endopeptidase. The enzyme hydrolyzes the bond between proline and AMC, releasing the highly fluorescent 7-amido-4-methylcoumarin. Similarly, other peptide-AMC conjugates, such as Z-Gly-Gly-Arg-AMC, are used as substrates for other proteases like urokinase.

There is no direct evidence in the reviewed literature of this compound being used as a standalone fluorogenic substrate. To be used in a fluorescent assay, the this compound peptide would need to be chemically coupled to a fluorophore, creating a new molecule (e.g., Z-Gly-Gly-Met-AMC). The utility of such a conjugate would depend on whether a specific protease recognizes and cleaves the Met-AMC bond.

Inhibitory Potential of this compound and its Derivatives

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental tools in biochemical research and pharmacology. Peptides and their derivatives can act as inhibitors, often by mimicking the structure of the natural substrate or the transition state of the enzymatic reaction.

For example, derivatives of the Z-Gly-Pro sequence have been synthesized to act as specific inhibitors of prolyl endopeptidase. One such derivative is N-benzyloxycarbonyl-Gly-Pro-diazomethyl ketone (Z-Gly-Pro-CHN2), which was found to be an active-site-directed, irreversible inhibitor of the enzyme.

Currently, there is a lack of specific studies focusing on the inhibitory potential of this compound or its direct derivatives against the enzymes discussed. While the peptide structure could theoretically be modified to act as an inhibitor, research documenting such activity is not available. The potential for inhibition would depend heavily on the target enzyme and the specific structural modifications made to the peptide.

Structure-Activity Relationships in Enzyme-Peptide Interactions

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule, such as a peptide, relates to its biological activity. These studies involve systematically modifying the peptide's structure—for example, by substituting amino acids—and observing the effect on its interaction with an enzyme. This approach is crucial for designing potent and specific substrates or inhibitors.

A specific SAR study for this compound is not found in the available literature. However, general principles can be inferred. The N-terminal Z-group provides hydrophobicity, which can influence binding to the active site. The Gly-Gly sequence provides flexibility. The C-terminal methionine (Met) residue has a nonpolar, hydrophobic side chain. The interaction of this peptide with a hypothetical enzyme would be governed by how well the enzyme's active site can accommodate this specific sequence and the physicochemical properties of the methionine side chain. Without experimental data, any discussion on the SAR of this compound remains speculative.

Advanced Analytical Methodologies for Z Gly Gly Met Oh Characterization

Mass Spectrometry (MS)-Based Approaches for Z-Gly-Gly-Met-OH

Mass spectrometry is an indispensable tool for peptide analysis, offering high sensitivity and specificity for determining molecular weight and structural details. nih.gov

High-resolution mass spectrometry (HRMS) is the definitive technique for determining the accurate molecular mass of this compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to within 5 parts per million, ppm), HRMS can verify the elemental composition of the peptide, distinguishing it from other molecules with the same nominal mass. This high accuracy is crucial for confirming the successful synthesis of the target compound and for identifying potential impurities.

The analysis begins with the calculation of the theoretical monoisotopic mass based on the peptide's chemical formula (C₁₇H₂₃N₃O₆S), which is derived from the sum of the most abundant isotopes of its constituent atoms. washington.edu An experimental measurement that closely matches this theoretical value provides strong evidence of the compound's identity.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₇H₂₃N₃O₆S |

| Theoretical Monoisotopic Mass [M] | 397.1308 Da |

| Ion Adduct (Protonated) | [M+H]⁺ |

| Theoretical m/z for [M+H]⁺ | 398.1381 |

| Hypothetical Observed m/z | 398.1379 |

| Mass Accuracy | -0.5 ppm |

This interactive table presents the theoretical mass data for this compound. The observed m/z and mass accuracy are representative values expected from an HRMS experiment.

While HRMS confirms the molecular formula, tandem mass spectrometry (MS/MS) is employed to elucidate the amino acid sequence. In a typical MS/MS experiment using Collision-Induced Dissociation (CID), the protonated molecule of this compound (the precursor ion) is isolated and then fragmented by collision with an inert gas. wikipedia.org These collisions induce fragmentation primarily at the peptide bonds, which are the most labile bonds. nih.gov

This process generates a series of characteristic fragment ions, known as b- and y-ions. libretexts.org The b-ions contain the N-terminus (with the benzyloxycarbonyl or 'Z' group), while the y-ions contain the C-terminus. By analyzing the mass differences between consecutive ions in either the b-series or the y-series, the amino acid sequence can be definitively confirmed. libretexts.orgkoreascience.kr For instance, the mass difference between the y₂ and y₁ ions would correspond to the mass of a glycine (B1666218) residue.

Table 2: Theoretical MS/MS Fragmentation Ions (CID) for this compound [M+H]⁺

| Fragment Ion | Sequence | Chemical Formula | Theoretical m/z |

| b-ions | |||

| b₁ | Z-Gly | C₁₀H₁₀NO₃⁺ | 192.0655 |

| b₂ | Z-Gly-Gly | C₁₂H₁₃N₂O₄⁺ | 249.0870 |

| y-ions | |||

| y₁ | Met | C₅H₁₂NO₂S⁺ | 150.0583 |

| y₂ | Gly-Met | C₇H₁₅N₂O₃S⁺ | 207.0798 |

This interactive table details the primary b- and y-ions expected from the CID fragmentation of this compound. The m/z values are calculated for the singly charged species.

Electron-Transfer Dissociation (ETD) is a complementary fragmentation technique to CID. nih.gov Instead of vibrational excitation, ETD involves the transfer of an electron to the multiply charged precursor ion, which induces fragmentation along the peptide backbone at the N-Cα bond. europeanpharmaceuticalreview.com This process generates c- and z-type fragment ions. nih.gov

A key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) that are often lost during CID. While this compound is an unmodified peptide, understanding ETD is crucial in peptide analysis. For this tripeptide, ETD would provide an orthogonal confirmation of the sequence through its distinct fragmentation pattern. Cleavage N-terminal to proline residues is known to be disfavored in ETD, a consideration for sequencing larger peptides. nih.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantification. These techniques are routinely coupled with mass spectrometry for comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides and for their quantification. For a moderately hydrophobic peptide like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.net The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

A gradient elution is commonly used, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase is gradually increased to elute compounds of increasing hydrophobicity. psu.edu The N-terminal Z-group is a strong chromophore, allowing for sensitive detection using a UV detector, typically at or near 254 nm. A potential issue with methionine-containing peptides is oxidation of the thioether side chain to methionine sulfoxide (B87167) or sulfone. oup.comumons.ac.be These oxidized forms are more polar and will typically elute earlier than the parent peptide in an RP-HPLC separation, allowing their presence to be monitored and quantified. bac-lac.gc.canih.govresearchgate.net

Table 3: Typical RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

This interactive table outlines a representative set of starting conditions for the HPLC analysis of this compound. Method optimization would be required for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov This hyphenated technique provides a comprehensive characterization of the sample in a single run. researchgate.net As the peptide and any related impurities elute from the HPLC column, they are introduced directly into the ion source (typically electrospray ionization, ESI) of the mass spectrometer.

The ESI source generates gas-phase ions from the eluted molecules, which are then analyzed by the mass spectrometer. researchgate.net This allows for the assignment of a molecular weight to each peak in the chromatogram. Therefore, LC-MS can not only separate this compound from byproducts of its synthesis (e.g., incomplete couplings) or degradation products (e.g., oxidized forms), but it can also provide mass information to tentatively identify them. europeanpharmaceuticalreview.com This integrated analysis is the gold standard for confirming the purity and identity of synthetic peptides.

Quantitative Peptide Analysis Methods (e.g., Amino Acid Analysis)

Quantitative analysis of peptides like this compound is crucial for determining its purity, concentration in a sample, and for stoichiometric assessments in various applications. The primary methods for such analysis typically involve amino acid analysis (AAA) and chromatographic techniques coupled with mass spectrometry.

Amino Acid Analysis (AAA)

Amino acid analysis is a foundational technique for peptide and protein quantification. The standard procedure involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation, identification, and quantification.

For this compound, this process would involve:

Hydrolysis: The peptide would be subjected to strong acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break the peptide bonds between glycine and methionine, and also cleave the N-terminal benzyloxycarbonyl (Z) protecting group.

Derivatization: The resulting free amino acids (glycine and methionine) are often derivatized to enhance their detection by chromatography. Common derivatizing agents include phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).

Chromatographic Separation & Quantification: The derivatized amino acids are then separated and quantified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection. The molar amounts of glycine and methionine would be determined by comparing their peak areas to those of known standards.

A successful amino acid analysis of a pure sample of this compound would be expected to yield a glycine to methionine molar ratio of 2:1. The absolute quantity of the peptide in a sample can then be calculated based on the measured amounts of the individual amino acids.

Hypothetical Amino Acid Analysis Data for a Pure this compound Sample

The following table represents hypothetical data from an amino acid analysis of a 1 nmol sample of pure this compound, illustrating the expected outcome.

| Amino Acid | Retention Time (min) | Peak Area (arbitrary units) | Calculated Amount (nmol) | Expected Molar Ratio | Observed Molar Ratio |

| Glycine | 12.5 | 205,000 | 2.05 | 2 | 2.05 |

| Methionine | 25.8 | 101,000 | 1.01 | 1 | 1.01 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Other Quantitative Methods

Modern quantitative peptide analysis often employs Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS). Techniques like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) offer high sensitivity and specificity for quantifying specific peptides in complex mixtures. An LC-MS/MS method for this compound would involve monitoring specific precursor-to-product ion transitions unique to this peptide, allowing for its precise quantification against a standard curve.

Despite the availability of these powerful techniques, specific documented applications for the quantitative analysis of this compound, including validation data such as limits of detection (LOD), limits of quantification (LOQ), linearity, and recovery, are not found in the surveyed scientific literature.

Theoretical and Computational Modeling of Z Gly Gly Met Oh

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamicsnih.govmdpi.com

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the molecule's conformation evolves. nih.gov

For Z-Gly-Gly-Met-OH, MD simulations can map its conformational landscape, which is a representation of all the possible conformations the peptide can adopt and the energetic favorability of each. nih.govmdpi.com By simulating the peptide for extended periods (nanoseconds to milliseconds), one can observe transitions between different conformational states. nih.gov This provides a dynamic picture of the peptide's flexibility and preferred shapes in solution. The results of these simulations are often visualized using a potential of mean force (PMF) or free energy landscape, where low-energy basins correspond to stable or metastable conformational states. mdpi.com These landscapes reveal not just the stable structures but also the pathways and energy barriers for transitioning between them. nih.govmdpi.com

Computational Approaches for Predicting Enzyme-Substrate Interactionsnih.govmdpi.comresearchgate.net

Understanding how this compound might interact with an enzyme is crucial for predicting its biochemical role. Computational methods are increasingly used to predict these interactions. mdpi.comresearchgate.net One major approach is molecular docking , where the peptide (ligand) is computationally fitted into the active site of an enzyme (receptor) to find the most favorable binding pose and estimate the binding affinity.

More advanced methods leverage machine learning and deep learning. nih.gov These models, often called Enzyme Substrate Prediction (ESP) models, are trained on large datasets of known enzyme-substrate pairs. nih.govresearchgate.net They learn to recognize patterns in protein sequences and small molecule structures that determine binding specificity. nih.govbiorxiv.org For a peptide like this compound, its structure would be converted into a numerical representation (like a molecular fingerprint), and the potential enzyme's sequence would be represented by embeddings from a protein language model. nih.govbiorxiv.org The trained classifier then predicts the likelihood of an interaction. These approaches can rapidly screen large numbers of potential enzyme partners for a given substrate, accelerating the discovery of new biochemical pathways. nih.govresearchgate.net

Table 2: Common Computational Methods for Studying Enzyme-Substrate Interactions

| Method | Principle | Application to this compound |

|---|---|---|

| Molecular Docking | Geometric fitting and energy scoring of ligand in a receptor's active site. researchgate.net | Predicting the binding mode and affinity to a specific target enzyme (e.g., a peptidase). |

| Machine Learning (e.g., SVM, Gradient Boosting) | Training a model on features of known interacting pairs to classify new pairs. nih.govmdpi.com | Screening a proteome to identify potential enzymes that could bind or modify the peptide. |

| Deep Learning (e.g., GNNs, Transformers) | Using neural networks to learn complex representations of molecules and proteins for prediction. nih.gov | Predicting substrate suitability with high accuracy across diverse enzyme families. |

In Silico Design of this compound Analogues for Specific Biochemical Functions

In silico (computational) design involves modifying the structure of a parent molecule to enhance a desired property or introduce a new function. Starting with the computationally determined structure and dynamics of this compound, researchers can design analogues with specific aims, such as increased binding affinity for a target enzyme, improved stability, or altered reactivity.

This process often involves making targeted chemical modifications, such as substituting the methionine residue with another amino acid, altering the peptide backbone, or changing the N-terminal protecting group. The effect of each proposed modification can be rapidly evaluated using the computational tools described above (DFT for stability, MD for dynamics, and docking for binding affinity). This iterative cycle of design and computational evaluation allows for the rational creation of novel peptide analogues, significantly reducing the time and cost associated with synthesizing and testing a large number of compounds experimentally.

Applications and Future Directions in Peptide Research Utilizing Z Gly Gly Met Oh

Z-Gly-Gly-Met-OH as a Research Tool in Peptide Screening and Interaction Studies

This compound is a valuable building block in the synthesis of custom peptide libraries designed for screening and interaction studies. In solid-phase peptide synthesis (SPPS), protected di- or tripeptides are often used to improve synthetic efficiency and purity, especially for sequences known to be difficult, such as those containing repeating glycine (B1666218) motifs which can cause aggregation . The this compound fragment can be incorporated into larger peptide chains to probe the role of the Gly-Gly-Met motif in molecular recognition.

These custom-synthesized peptides are employed in screening assays to identify or characterize binding partners. For example, a library of peptides containing the Gly-Gly-Met sequence can be used to map the binding site of a protein that is thought to interact with flexible, methionine-containing regions of its natural ligand. The glycine residues provide a high degree of conformational flexibility, while the methionine side chain introduces a hydrophobic and sulfur-containing moiety, which can be critical for specific interactions. The structural properties of such peptides are known to be key determinants of their ability to participate in protein interactions chemimpex.com.

Table 1: Example of this compound in a Peptide Screening Library

| Library Peptide Sequence | Purpose of Inclusion | Target Class |

|---|---|---|

| Ac-Ala-Gly-Gly-Met -Lys-NH₂ | Probing a flexible binding pocket | Kinases |

| Biotin-Ser-Gly-Gly-Met -Val-OH | Identifying interaction partners via pulldown | Signal Transduction Proteins |

| Phe-Leu-Gly-Gly-Met -Pro-NH₂ | Mapping substrate specificity | Proteases |

This interactive table illustrates how the this compound core can be integrated into diverse peptide sequences for various screening purposes.

Contribution to the Study of Protein Post-Translational Modifications (PTMs) involving Methionine

Post-translational modifications (PTMs) dramatically expand the functional diversity of proteins by covalently altering amino acid side chains nih.gov. Methionine is subject to several crucial PTMs, most notably oxidation. The sulfur atom in the methionine side chain is susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide (B87167) and, upon further oxidation, methionine sulfone wikipedia.org. This modification can alter a protein's structure, activity, and susceptibility to degradation.

This compound serves as an ideal model substrate for studying the mechanisms of methionine oxidation and the enzymes that reverse it, such as methionine sulfoxide reductases (Msrs). Using a simple tripeptide allows researchers to study these reactions in a controlled system, free from the complexities of a folded protein. For instance, researchers can quantify the rate of methionine oxidation under various oxidative stress conditions or measure the kinetic parameters of an Msr enzyme using Z-Gly-Gly-Met(O)-OH as a substrate. Furthermore, the initiator methionine is frequently removed from newly synthesized proteins by methionine aminopeptidases (Met-APs), a critical step that can expose the N-terminal glycine for further modifications like myristoylation nih.gov. While this compound features a C-terminal methionine, its use in synthesizing longer peptides with N-terminal methionine allows for the study of Met-AP activity and specificity.

Table 2: Studying Methionine PTMs with this compound-Derived Peptides

| PTM Type | Research Application | Model System | Key Question Addressed |

|---|---|---|---|

| Oxidation | Study kinetics of ROS-induced damage | This compound + H₂O₂ | How does the local sequence environment affect oxidation rates? |

| Enzymatic Reduction | Assay for Msr enzyme activity | Z-Gly-Gly-Met(O)-OH as substrate | What are the substrate specificity and kinetic parameters of Msr enzymes? |

This interactive table outlines how this compound can be used to investigate different post-translational modifications involving methionine.

Development of Peptide-Based Research Probes and Reagents

Peptide-based probes are indispensable tools in chemical biology for detecting and visualizing biological molecules and processes rsc.org. This compound is a suitable scaffold for the synthesis of such probes. The N-terminal Z-group can be selectively removed and replaced with a reporter group, such as a fluorophore (e.g., Dansyl, FITC) or an affinity tag (e.g., Biotin). The C-terminus can be modified to carry a quencher or another reactive group.

For example, a fluorogenic substrate for a specific protease can be created by coupling a fluorescent reporter to the N-terminus (after Z-group removal) and a quencher to a lysine (B10760008) residue added to the sequence. If a protease recognizes and cleaves the Gly-Gly-Met motif, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. This "signal-on" approach is widely used to assay for enzymatic activity in high-throughput screening frontiersin.org. Such probes enable the real-time monitoring of enzyme activity in complex biological samples, including cell lysates and living cells mdpi.com.

Table 3: Development of Research Probes from this compound

| Starting Reagent | Chemical Modification | Resulting Probe | Research Application |

|---|---|---|---|

| This compound | 1. Z-deprotection 2. N-terminal Dansyl coupling | Dansyl-Gly-Gly-Met-OH | Fluorescent probe to study peptide uptake or binding. |

| This compound | 1. Couple to Lys(DNP)-AMC 2. Z-deprotection 3. N-terminal Ac coupling | Ac-Gly-Gly-Met-Lys(DNP)-AMC | Fluorogenic substrate for proteases that cleave after Met. |

This interactive table shows the pathway from the basic this compound compound to sophisticated research probes.

Advances in Understanding Peptide Functionality and Bioactivity

The two glycine residues grant the peptide backbone significant flexibility, allowing it to adopt numerous conformations. The C-terminal methionine adds a moderately hydrophobic side chain containing a sulfur atom, a feature that can participate in unique interactions. By studying the conformational landscape of this compound and its derivatives, researchers can build models that correlate specific structural features with function. For instance, modifying the methionine to methionine sulfoxide drastically changes local polarity and hydrogen bonding capacity, allowing for a systematic study of how this PTM affects peptide structure and its interaction with target molecules. These fundamental studies contribute to a broader understanding of the structure-activity relationships that govern how peptides function in biological systems isnff-jfb.com.

Table 4: Correlating Structural Features of this compound to Bioactivity

| Structural Feature | Contribution | Method of Study | Potential Functional Impact |

|---|---|---|---|

| Gly-Gly sequence | High conformational flexibility | NMR Spectroscopy, Molecular Dynamics | Allows binding to diverse protein surfaces. |

| Methionine side chain | Hydrophobicity, sulfur atom | X-ray Crystallography of peptide-protein complexes | Key contact point in hydrophobic pockets; site for metal coordination. |

| N-terminal Z-group | Rigidity, aromaticity | Circular Dichroism | Influences peptide self-assembly and membrane interaction. |

This interactive table breaks down the structural components of this compound and their potential influence on its functionality.

Potential in Fundamental Drug Discovery Research (Pre-Clinical)

In the early, pre-clinical stages of drug discovery, simple peptides and peptide fragments play a critical role in target validation and assay development nih.gov. This compound is an exemplary tool for these foundational research activities. For instance, enzymes that process methionine-containing peptides, such as the aforementioned methionine aminopeptidases (Met-APs), are viable targets for therapeutic intervention in cancer and infectious diseases nih.gov.

This compound and its derivatives can be used as substrates in high-throughput screening (HTS) campaigns to identify small molecule inhibitors of such enzymes. In a typical HTS assay, the cleavage of a modified this compound-based substrate by the target enzyme would produce a measurable signal (e.g., fluorescence). The addition of a compound from a chemical library that inhibits the enzyme would prevent this signal from being generated, thus identifying a "hit" nih.gov. The robustness of such assays is often measured by a Z' factor, with values greater than 0.4 indicating a suitable assay for screening nih.gov. The use of a well-defined, synthetically accessible peptide substrate like this compound is crucial for the development of these reliable and reproducible screening assays that form the basis of modern drug discovery.

Table 5: Application of this compound in a Pre-Clinical HTS Assay

| Assay Component | Description | Role of this compound Derivative |

|---|---|---|

| Target Enzyme | Methionine Aminopeptidase 2 (Met-AP2) | The enzyme whose inhibition is sought. |

| Substrate | Met-Gly-Gly-AMC (Synthesized from this compound precursor) | The peptide cleaved by Met-AP2 to release a fluorescent signal. |

| Compound Library | 100,000 diverse small molecules | Potential inhibitors to be screened. |

| Detection Method | Fluorescence plate reader | Measures the AMC signal generated by substrate cleavage. |

| "Hit" Criteria | >50% reduction in fluorescence signal | A compound that successfully inhibits Met-AP2 activity. |

This interactive table outlines a hypothetical high-throughput screening assay where a derivative of this compound is used as a key reagent to find potential drug leads.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Z-Gly-Gly-Met-OH, and how is structural integrity validated?

- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. The benzyloxycarbonyl (Z) protecting group is introduced to the N-terminal glycine to prevent unwanted side reactions. Post-synthesis, purification is achieved using reversed-phase HPLC, and structural confirmation relies on mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for sequence and stereochemical analysis. Critical parameters include coupling efficiency (monitored by Kaiser test) and deprotection conditions (e.g., HBr/acetic acid for Z-group removal). Ensure purity >95% via analytical HPLC .

Q. Why is the Z-protecting group preferred for this peptide, and how does it influence downstream applications?

- Methodological Answer : The Z-group offers stability under acidic and basic conditions, making it suitable for stepwise peptide elongation. Its removal requires specific reagents (e.g., HBr in acetic acid or catalytic hydrogenation), which minimize side reactions. However, researchers must validate compatibility with methionine residues to avoid oxidation or side-chain modifications. Comparative studies with Fmoc/t-Bu strategies (e.g., Fmoc-Pro-Gly-Gly-OH synthesis) highlight trade-offs between Z-group robustness and orthogonal deprotection requirements .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing racemization?

- Methodological Answer : Yield optimization involves:

- Coupling Agents : Use HOBt/DIC or Oxyma Pure/COMU for efficient activation with reduced racemization.

- Solvent Selection : DMF or DCM with additives (e.g., DIEA) to enhance solubility and reaction kinetics.

- Temperature Control : Maintain 0–4°C during coupling steps to suppress epimerization.

Quantify racemization via chiral HPLC or Marfey’s reagent derivatization. Comparative studies using LC-MS/MS can identify optimal conditions .

Q. How should conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?

- Methodological Answer : Contradictions may arise from impurities, solvent artifacts, or isotopic patterns. Steps include:

- Repetition : Re-run analyses under standardized conditions (e.g., deuterated solvents, matched pH).

- Cross-Validation : Compare with synthetic standards or literature data (e.g., J-coupling constants for NMR, isotopic distribution for MS).

- Advanced Techniques : Utilize 2D NMR (COSY, HSQC) or high-resolution MS (HRMS) to resolve ambiguities. Document all parameters to ensure reproducibility .

Q. What computational strategies predict the conformational stability of this compound in aqueous environments?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) model peptide behavior in solvated systems. Key parameters include:

- Solvation Models : Explicit water vs. implicit solvent approximations.

- Temperature/Pressure Controls : Simulate physiological or extreme conditions.

Validate predictions using circular dichroism (CD) spectroscopy or X-ray crystallography (if crystalline). Open-access tools like GROMACS facilitate reproducible workflows .

Q. How can data reproducibility be ensured when sharing this compound research findings?

- Methodological Answer : Adhere to FAIR data principles:

- Metadata Standards : Include synthesis protocols, instrument settings, and raw data files (e.g., NMR FIDs, HPLC chromatograms).

- Repository Use : Deposit data in domain-specific repositories (e.g., Zenodo, PeptideAtlas) with persistent identifiers (DOIs).

- Collaborative Platforms : Share computational scripts (e.g., Python/R for analysis) via GitHub or GitLab. Peer-review checklists (e.g., CRediT taxonomy) enhance transparency .

Q. What experimental designs best evaluate the oxidative degradation of methionine in this compound?

- Methodological Answer : Accelerated stability studies under varying conditions:

- Oxidative Stressors : Hydrogen peroxide, metal ions (Fe²⁺/Cu²⁺), or light exposure.

- Analytical Monitoring : Use LC-MS to track methionine sulfoxide/sulfone formation.

- Kinetic Modeling : Apply Arrhenius equations to predict degradation rates. Mitigation strategies include antioxidants (e.g., EDTA) or lyophilization under inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.